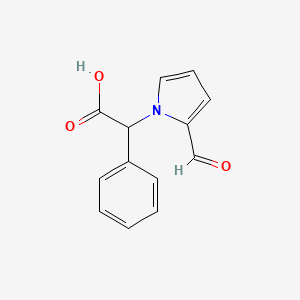

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid

描述

Historical Context and Development

The synthesis and characterization of (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid emerged from advancements in pyrrole chemistry during the late 20th and early 21st centuries. Pyrrole derivatives gained prominence due to their roles in natural products and pharmaceuticals, with formylation reactions like the Vilsmeier–Haack method enabling precise functionalization of the pyrrole ring. The integration of phenylacetic acid moieties into heterocyclic systems, as seen in this compound, reflects efforts to combine aromatic stability with bioactive heterocyclic frameworks. Early synthetic routes for analogous compounds, such as phenylacetic acid derivatives, involved carbonylation of benzyl chloride under catalytic conditions, but modern approaches leverage regioselective formylation and condensation techniques. The compound’s first documented synthesis likely occurred in the 2000s, coinciding with increased interest in pyrrole-carboxylic acid hybrids for drug discovery.

Chemical Significance and Research Relevance

This compound is a multifunctional molecule with applications in organic synthesis and medicinal chemistry. Its structure combines a reactive formyl group, a phenyl ring, and a carboxylic acid, enabling diverse chemical transformations. The formyl group participates in condensation reactions to form Schiff bases or heterocyclic scaffolds, while the carboxylic acid allows for salt formation or esterification. Research highlights its potential as a precursor for pharmaceuticals, including hypolipidemic agents and anti-inflammatory compounds, as seen in patented pyrrole derivatives. Additionally, its role in synthesizing complex natural product analogs, such as prodigiosin-like molecules, underscores its utility in bioorganic chemistry.

Nomenclature and Structural Classification

IUPAC Name : 2-(2-Formyl-1H-pyrrol-1-yl)-2-phenylacetic acid

Molecular Formula : C₁₃H₁₁NO₃

Structural Features :

- A pyrrole ring substituted with a formyl group at the 2-position.

- A phenyl group and acetic acid moiety bonded to the nitrogen atom of the pyrrole.

Classification :

- Functional Groups : Aldehyde (–CHO), carboxylic acid (–COOH), pyrrole (five-membered aromatic heterocycle).

- Structural Analogues : Substituted pyrrole-carboxylic acids, phenylacetic acid derivatives.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Number | 910443-20-8 | |

| Molecular Weight | 229.23 g/mol | |

| SMILES | O=CC1=CC=CN1C(C(=O)O)C2=CC=CC=C2 |

Comparison to Related Pyrrole-Phenylacetic Acid Derivatives

The compound’s structure places it within a broader family of pyrrole-phenylacetic acid hybrids. Key comparisons include:

1. (2-Formyl-1H-pyrrol-1-yl)acetic Acid :

- Formula : C₇H₇NO₃.

- Structure : Lacks the phenyl group, featuring only a pyrrole-formyl-acetic acid backbone.

- Reactivity : Less steric hindrance enables easier nucleophilic attacks at the pyrrole ring.

2. Phenylacetic Acid :

- Formula : C₈H₈O₂.

- Structure : Simple phenyl-carboxylic acid without heterocyclic components.

- Applications : Used in perfumery, penicillin synthesis, and urea cycle disorder treatments.

3. 2-Formylpyrrole Derivatives :

- Examples : Pyrrole-3-carbaldehydes synthesized via Vilsmeier–Haack formylation.

- Divergence : The phenylacetic acid moiety in the subject compound introduces additional steric and electronic effects, altering solubility and reactivity.

Table 1: Structural and Functional Comparisons

属性

IUPAC Name |

2-(2-formylpyrrol-1-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-11-7-4-8-14(11)12(13(16)17)10-5-2-1-3-6-10/h1-9,12H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFOLJRJRIULOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268136 | |

| Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-20-8 | |

| Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Coupling and Formylation

One robust approach involves palladium-catalyzed coupling reactions to attach the phenylacetic acid moiety to a pyrrole derivative, followed by formylation of the pyrrole ring:

- Starting from methyl 4-(2-halobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, palladium(II) acetate catalyzes coupling with styrene or related substrates in the presence of triethylamine and triphenylphosphine in dimethylformamide at elevated temperatures (80°C) for extended periods (up to 16 hours).

- Subsequent formylation is achieved by reaction with phosphorous oxychloride and dimethylformamide at low temperature (0°C), followed by workup with sodium acetate solution to yield the formylated pyrrole derivative.

- The phenylacetic acid moiety can be introduced via reaction of acid chlorides with organometallic reagents such as tetramethyltin and palladium catalysts in hexamethylphosphoric triamide solvent at moderate temperatures (60°C).

Condensation Reactions

Condensation methods involve the reaction of pyrrole derivatives with aldehydes or ketoesters to form the formyl-substituted pyrrole ring:

- A condensation between methyl 3-oxo-2-((2-pyridinyl)methylene)butanoate and acetaldehyde in the presence of triethylamine and thiazolium salts in dimethylformamide at 80°C under nitrogen atmosphere leads to formylated pyrrole intermediates.

- This method allows for the introduction of the formyl group at the 2-position of the pyrrole ring while maintaining the integrity of the phenylacetic acid moiety.

Lithiation and Electrophilic Formylation

Another approach uses lithiation of pyrrole derivatives followed by electrophilic formylation:

- The pyrrole nitrogen is first protected or substituted with a phenylacetic acid derivative.

- The compound is cooled to -78°C, and butyllithium is added to generate a lithio intermediate.

- Methyl oxoacetate or similar electrophiles are then added to introduce the formyl group at the 2-position.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| Palladium-catalyzed coupling | Pd(OAc)2, PPh3, triethylamine, DMF, 80°C, 16 h | Coupling of pyrrole ester with styrene derivatives | Moderate to good yields (not specified) |

| Formylation | POCl3, DMF, 0°C to RT, 3 days | Vilsmeier-Haack formylation of pyrrole ring | High selectivity for 2-formyl position |

| Lithiation and electrophilic formylation | n-BuLi, -78°C, methyl oxoacetate | Introduction of formyl group via lithiation | Efficient, requires low temperature control |

| Acid chloride formation | SOCl2, reflux in benzene | Conversion of phenylacetic acid to acid chloride | Quantitative conversion |

| Organometallic coupling | Tetramethyltin, Pd catalyst, HMPA, 60°C | Formation of ketone intermediate | High purity product |

Analytical and Purification Techniques

- After each synthetic step, the reaction mixtures are typically worked up by extraction with organic solvents such as ethyl acetate or dichloromethane.

- Drying agents like MgSO4 or Na2SO4 are used to remove moisture.

- Purification is achieved by column chromatography on silica gel using solvent systems such as ethyl acetate/petroleum ether or dichloromethane/ethyl acetate.

- Crystallization from solvents like 2-propanol is employed to obtain pure compounds.

Summary of Key Research Findings

- The palladium-catalyzed coupling and Vilsmeier-Haack formylation sequence is a reliable route to obtain (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid with good regioselectivity and functional group tolerance.

- Lithiation followed by electrophilic formylation offers an alternative route with precise control over substitution but requires stringent temperature control.

- Condensation reactions provide a versatile method to introduce the formyl group while allowing structural modifications on the pyrrole or phenylacetic acid moieties.

- The compound’s unique structure, combining a formylated pyrrole and phenylacetic acid, is significant for its chemical reactivity and potential biological applications.

Data Table: Predicted Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| SMILES | C1=CN(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |

| Predicted m/z ([M+H]+) | 230.08 |

| Predicted Collision Cross Section (CCS) | 150.7 Ų ([M+H]+) |

化学反应分析

Types of Reactions

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: (2-carboxy-1H-pyrrol-1-yl)(phenyl)acetic acid.

Reduction: (2-hydroxymethyl-1H-pyrrol-1-yl)(phenyl)acetic acid.

Substitution: Various substituted derivatives depending on the electrophile used

科学研究应用

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials .

作用机制

The mechanism of action of (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenylacetic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

(2-formyl-1H-pyrrol-1-yl)acetic acid: Lacks the phenyl group, which may result in different reactivity and biological activity.

(2-formyl-1H-pyrrol-1-yl)(methyl)acetic acid: Contains a methyl group instead of a phenyl group, affecting its chemical properties and applications.

Uniqueness

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid is unique due to the presence of both a formyl group and a phenylacetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

生物活性

(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid, a pyrrole derivative, is gaining attention for its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant case studies and research findings.

Pyrrole derivatives, including this compound, have shown various therapeutic potentials:

- Hepatoprotective Effects : Studies indicate that compounds in the 2-formylpyrrole group exhibit protective effects on liver cells, which could be beneficial in treating liver diseases.

- Immunostimulatory Activity : These compounds may enhance immune responses, making them candidates for immunotherapy.

- Antioxidant Properties : The antioxidant activity of this compound helps in neutralizing free radicals, thus preventing oxidative stress.

The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is suggested that:

- Enzyme Inhibition : Some pyrrole derivatives inhibit enzymes such as reverse transcriptase and DNA polymerases, which are crucial in viral replication and cellular processes.

- Cellular Interaction : The compound may interact with cellular membranes and metabolic pathways, affecting cell integrity and function .

Applications in Research and Medicine

This compound has several applications across different fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

- Biology : Investigated for antimicrobial and anticancer properties, showing promise as a lead compound for new therapeutic agents.

- Industry : Utilized in developing novel materials with specific electronic or optical properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Key Features |

|---|---|

| 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid | Contains methyl groups on the pyrrole ring |

| 2-(4-(2-formyl-1H-pyrrol-1-yl)phenyl)propanoic acid | Contains a propanoic acid moiety |

| This compound | Unique due to both formyl and phenylacetic acid moieties |

The unique combination of functional groups in this compound confers distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Case Studies

Several studies have investigated the biological activity of pyrrole derivatives:

- Antibacterial Activity : Research demonstrated that phenylacetic acid (a related compound) exhibits significant antibacterial effects by disrupting cell membrane integrity and inhibiting protein synthesis in Agrobacterium tumefaciens T-37 . This suggests potential applications for this compound in agricultural biocontrol.

- Antitumor Properties : Preliminary studies indicate that pyrrole derivatives may possess antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to establish the specific effects of this compound on cancer cell lines.

常见问题

Q. Basic

- ¹H/¹³C NMR : Confirm the formyl proton (δ ~9.5–10 ppm) and pyrrole-phenyl coupling.

- FT-IR : Identify carbonyl stretches (formyl: ~1680 cm⁻¹; acetic acid: ~1700 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve structural ambiguities (e.g., using SHELXL for refinement) .

How do researchers resolve contradictions in spectroscopic data for structural isomers of pyrrole-acetic acid derivatives?

Q. Advanced

- Combined spectroscopy : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values.

- Crystallographic validation : Resolve ambiguous substituent positions via single-crystal X-ray analysis (SHELX programs) .

Case study : Discrepancies in formyl group positioning were resolved by comparing experimental NOESY correlations with simulated data .

What in vitro biological assays are suitable for evaluating the bioactivity of this compound?

Q. Basic

- Plant tissue culture : Test shoot induction/rooting efficiency using Murashige-Skoog (MS) media with hormone combinations (e.g., BAP + GA₃), similar to phenylacetic acid (PAA) protocols .

- Antimicrobial assays : Disk diffusion or microdilution against model pathogens.

Q. Methodology :

Prepare MS media with 0.5–2.0 mg dm⁻³ compound.

Assess shoot/root formation frequency (%) after 4 weeks.

What experimental design considerations are critical when comparing this compound to traditional auxins in plant organogenesis?

Q. Advanced

- Factorial design : Vary hormone concentrations (BAP, GA₃) and compound levels to identify synergistic effects.

- Genotype-specific testing : Include multiple plant species (e.g., Cicer arietinum vs. Helianthus annuus) due to genetic variability in hormone response .

- Statistical analysis : Use ANOVA with Duncan’s post-hoc test to compare mean shoot counts and rooting efficiency .

Q. Example table :

| Treatment (mg dm⁻³) | Shoot Count (Mean ± SD) | Rooting Frequency (%) |

|---|---|---|

| 1.0 BAP + 0.5 PAA | 44 ± 3.2 | 85 |

| 1.0 BAP + 0.5 Target Compound | 38 ± 2.8 | 72 |

How can computational tools predict the interaction of this compound with plant hormone receptors?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model binding to auxin-responsive proteins (e.g., TIR1).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Corlate structural features (e.g., formyl group electronegativity) with bioactivity .

Key finding : The formyl group may enhance hydrogen bonding with receptor active sites compared to PAA .

What challenges arise in achieving high-purity isolation of this compound post-synthesis?

Q. Basic

- Byproduct formation : Side reactions during formylation require rigorous purification (e.g., HPLC with C18 columns).

- Hydrolysis risk : The acetic acid moiety may degrade under acidic conditions; use neutral buffers during workup .

Q. Protocol :

Perform flash chromatography (silica gel, ethyl acetate/hexane).

Finalize with recrystallization in ethanol/water (70:30).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。